(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[(Z)-but-2-enyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h2-7H,8-11H2,1H3/b3-2- |
InChI Key |
BGBFRYWZMBFBLR-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CN1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CC=CCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a but-2-en-1-yl substituent at the C-2 position of the tetrahydroisoquinoline framework, which influences its chemical reactivity. Tetrahydroisoquinolines are known for their diverse biological activities, including:
- Antioxidant properties
- Antimicrobial effects
- Neuroprotective activities
The nitrogen atom in the ring structure contributes to its reactivity, allowing for various chemical transformations that can be harnessed in synthetic organic chemistry.
Pharmacological Applications
-
Neurological Disorders
- Research indicates that derivatives of tetrahydroisoquinoline can exhibit neuroprotective effects. Studies have shown that (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
-
Pain Management
- Compounds within this class have been explored for their analgesic properties. They may act as antagonists at orexin receptors, which are implicated in pain modulation and sleep disorders. This suggests potential therapeutic uses in conditions such as chronic pain syndromes and sleep-related disorders .
- Antimicrobial Activity
Case Study 1: Neuroprotective Effects
A study published in Frontiers in Chemistry investigated various tetrahydroisoquinoline derivatives for their inhibitory effects on acetylcholinesterase. The findings indicated that certain derivatives showed significant potential as neuroprotective agents against cognitive decline associated with Alzheimer's disease .
Case Study 2: Pain Management Potential
Research highlighted in patent literature describes compounds similar to this compound as non-peptide antagonists of orexin receptors. These compounds were shown to alleviate symptoms related to chronic pain conditions and sleep disorders .
Mechanism of Action
The mechanism of action of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares (Z)-2-(But-2-en-1-yl)-THIQ with structurally related THIQ derivatives, focusing on substituent effects, biological activity, and metabolic behavior.
Substituent Effects and Physicochemical Properties
Key Observations :
- However, this may be lower than 1MeTIQ, which shows exceptional BBB uptake due to its compact methyl group .
- Stereochemical Impact : The (Z)-configuration of the butenyl group may restrict conformational flexibility, altering receptor binding compared to (E)-isomers or saturated analogs (e.g., butyl-THIQ) .
Metabolic Stability
- Oxidation Pathways : The butenyl double bond in the (Z)-configured compound is susceptible to epoxidation or hydroxylation, analogous to MPTP’s bioactivation to neurotoxic MPP+ . This contrasts with 1MeTIQ and TIQ, which undergo minimal metabolism (72–76% excreted unchanged) .
- Excretion : Polar metabolites (e.g., hydroxylated derivatives) may dominate, as seen in 4-hydroxy-TIQ (2.7% excretion) .
Biological Activity
(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline that has garnered interest due to its potential biological activities. This compound belongs to a broader class of isoquinoline alkaloids known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C12H15N
- Molecular Weight : 173.26 g/mol
- CAS Number : Not specifically listed but related to tetrahydroisoquinolines.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that these compounds can influence dopaminergic neuron survival and function.
- Mechanism : The neuroprotective effects are attributed to the inhibition of apoptosis in neuronal cells and modulation of neurotransmitter systems. For instance, certain THIQ derivatives have been shown to enhance brain-derived neurotrophic factor (BDNF) levels, promoting neuronal survival and differentiation .
Cytotoxicity and Apoptosis
Studies have assessed the cytotoxic effects of various tetrahydroisoquinoline derivatives on cancer cell lines. The structure-activity relationship (SAR) suggests that modifications on the isoquinoline core can significantly influence cytotoxicity.
- Findings : In vitro studies demonstrated that this compound derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways . The presence of bulky substituents at specific positions on the isoquinoline ring was associated with enhanced cytotoxic effects.
Study 1: Neuroprotective Potential in Parkinson's Disease Models
A study investigated the effects of this compound on PC12 cells exposed to neurotoxic agents. The compound was found to reduce cell death significantly compared to controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 50 ± 5 | 40 ± 5 |
| THIQ Derivative | 80 ± 5 | 15 ± 5 |
This suggests that the compound may exert protective effects against neurotoxic insults .
Study 2: Anticancer Activity
Another study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
These findings highlight the potential application of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. How can the synthesis of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline be optimized to improve yield and purity?
- Methodology :
- Stepwise Functionalization : Use palladium-catalyzed cross-coupling reactions to introduce the but-2-en-1-yl group while preserving stereochemistry. Ensure inert conditions to prevent oxidation of the tetrahydroisoquinoline core .
- Purification : Employ gradient elution chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Quality Control : Validate synthetic batches using / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm the (Z)-configuration .
- NOESY NMR : Analyze through-space interactions between the but-2-en-1-yl substituent and the tetrahydroisoquinoline core to verify spatial arrangement .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for pharmacological studies?
- Methodology :
- Catalytic Asymmetric Strategies : Apply chiral phosphine-palladium catalysts in cycloaddition reactions (e.g., with allenes) to control stereochemistry. Optimize ligand-to-metal ratios to enhance enantiomeric excess (ee > 95%) .
- Dynamic Kinetic Resolution : Utilize enzymes like lipases or engineered transaminases to selectively favor the (Z)-isomer during intermediate steps .
- Validation : Confirm enantiopurity via polarimetry and chiral HPLC, correlating results with bioactivity assays to ensure pharmacological relevance .
Q. What strategies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives, such as neuroprotective vs. neurotoxic effects?
- Methodology :
- Receptor Profiling : Conduct competitive binding assays (e.g., radioligand displacement for dopamine D2/D3 receptors) to clarify subtype-specific interactions. For example, 1,2,3,4-tetrahydroisoquinoline derivatives with sulfonamide groups show D3 selectivity (Ki < 50 nM) but negligible D2 affinity .
- Metabolite Analysis : Use LC-MS to identify oxidative metabolites that may contribute to toxicity. Compare results across in vitro (HEK-293 cells) and in vivo (rodent) models .
- Computational Docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding modes and rationalize discrepancies in activity data .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the NMDA receptor modulation of this compound?
- Methodology :
- SAR Studies : Synthesize analogs with methoxy, ethoxy, or halogen substituents at positions 6 and 6. Test activity in electrophysiological assays (Xenopus oocytes expressing GluN1/GluN2B subunits) .
- Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw) and correlate with blood-brain barrier permeability. Derivatives with logP ~2.5 show enhanced CNS penetration .
- In Silico Modeling : Apply QSAR models to predict binding affinity changes based on Hammett σ constants of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
